molecular formula C15H19NO4 B4746082 Propan-2-yl 4-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoate

Propan-2-yl 4-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoate

Cat. No.: B4746082
M. Wt: 277.31 g/mol
InChI Key: OLTORJVUYSDGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 4-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoate ester linked to a tetrahydrofuran moiety through an amide bond, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoate typically involves the following steps:

    Formation of the Amide Bond: The reaction between 4-aminobenzoic acid and tetrahydrofuran-2-carbonyl chloride in the presence of a base such as triethylamine forms the amide intermediate.

    Esterification: The intermediate is then esterified with isopropanol in the presence of an acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide for ester hydrolysis, or amines for amide exchange.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Hydrolyzed products or new amides.

Scientific Research Applications

Propan-2-yl 4-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which Propan-2-yl 4-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 4-(biphenyl-4-yl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate: Similar structure but with a thiophene ring.

    2-(tetrahydro-2H-pyran-4-yl)propan-2-amine: Contains a tetrahydrofuran moiety but differs in functional groups.

Uniqueness

Propan-2-yl 4-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

propan-2-yl 4-(oxolane-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-10(2)20-15(18)11-5-7-12(8-6-11)16-14(17)13-4-3-9-19-13/h5-8,10,13H,3-4,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTORJVUYSDGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propan-2-yl 4-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Propan-2-yl 4-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
Propan-2-yl 4-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
Propan-2-yl 4-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoate
Reactant of Route 5
Propan-2-yl 4-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoate
Reactant of Route 6
Propan-2-yl 4-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.